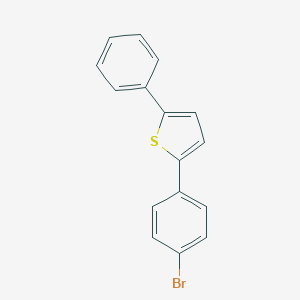

2-(4-Bromophenyl)-5-phenylthiophene

Descripción

Significance of Thiophene (B33073) Derivatives in Organic Electronics and Optoelectronics Research

Thiophene-based compounds have become cornerstones in the field of materials science, particularly in the development of organic electronic and optoelectronic devices. Due to their unique electronic characteristics, robust chemical stability, and structural versatility, thiophene derivatives are essential materials for a range of applications. nih.govrsc.org These compounds form the basis of many π-conjugated systems, which are organic molecules with alternating single and double bonds that allow for the delocalization of electrons. This electron delocalization is fundamental to their semiconducting properties.

Thiophene-containing polymers and small molecules are integral components in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.govrsc.org The sulfur atom in the thiophene ring contributes to high polarizability and excellent charge transport properties. nih.gov Researchers can readily modify the thiophene ring at multiple positions, allowing for the fine-tuning of its electronic and physical properties to meet the specific demands of these applications. nih.gov The ability to create both polymers, like the well-studied poly(3-hexylthiophene) (P3HT), and precisely defined small molecules, or oligomers, makes thiophene derivatives exceptionally versatile building blocks in the design of new functional materials. nih.gov

The Role of Aromatic and Halogen Substitutions in Tailoring Molecular Properties of Arylthiophenes

The properties of thiophene-based materials can be precisely engineered through chemical substitution. Attaching aromatic groups (arylation) and halogen atoms (halogenation) to the thiophene core are two of the most powerful strategies for this molecular tailoring.

Aromatic substitutions, such as adding phenyl rings to create arylthiophenes, extend the π-conjugated system. This extension generally leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the material's absorption and emission of light, often shifting it to longer wavelengths. researchgate.net Incorporating phenylene units into a thiophene structure can also lower the HOMO energy level, which is beneficial for improving the stability and performance of devices like OFETs. nih.gov The design of donor-acceptor (D–π–A) chromophores, where different aryl groups act as electron donors or acceptors connected by a thiophene π-bridge, is a common approach to creating materials with specific electronic and optical properties. rsc.orgresearchgate.net

Halogen substitution serves multiple purposes in the design of organic materials. Halogens are electronegative and can significantly alter the electronic properties of the molecule, influencing the HOMO/LUMO energy levels. tandfonline.com Furthermore, the presence of a halogen atom like bromine can influence the intermolecular packing in the solid state through noncovalent interactions, which is critical for efficient charge transport in thin films. nih.gov From a synthetic standpoint, a bromine atom on an aromatic ring serves as a highly versatile reactive handle. It allows for further functionalization through widely used cross-coupling reactions like the Suzuki or Stille reactions, enabling the construction of more complex and extended molecular architectures. arkat-usa.orgacs.org

Research Context for 2-(4-Bromophenyl)-5-phenylthiophene as a Model System for Structure-Property Investigations

The compound this compound serves as an excellent model system for investigating structure-property relationships in conjugated organic materials. Its structure is based on the well-understood 2,5-diphenylthiophene (B121853) core, providing a clear and defined platform for systematic study. colab.ws The molecule is asymmetric, with an unsubstituted phenyl group at the 5-position and a bromine-substituted phenyl group at the 2-position.

This specific arrangement allows researchers to isolate and study the distinct effects of the bromine substituent. By comparing its properties to the parent compound, 2,5-diphenylthiophene, and other halogenated analogs, scientists can gain fundamental insights into how a specific halogen atom impacts key material parameters. These parameters include photophysical properties (absorption and emission wavelengths), electrochemical behavior (oxidation and reduction potentials), and solid-state packing. nih.govcolab.ws The bromine atom's role as a reactive site for subsequent chemical modifications further enhances the compound's utility as a foundational building block for synthesizing more complex, functional molecules for electronic applications. arkat-usa.orghqmat.com

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below.

Table 1: General and Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 118621-30-0 |

| Molecular Formula | C₁₆H₁₁BrS |

| Molecular Weight | 315.23 g/mol |

| Physical State | Solid, White to Yellow Powder/Crystal |

| Melting Point | 189.0 to 193.0 °C |

| Heavy Atom Count | 18 |

| Aromatic Heavy Atom Count | 17 |

| Number of Rotatable Bonds | 2 |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-bromophenyl)-5-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrS/c17-14-8-6-13(7-9-14)16-11-10-15(18-16)12-4-2-1-3-5-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDCOEOZWHXGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 4 Bromophenyl 5 Phenylthiophene Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 2-(4-bromophenyl)-5-phenylthiophene provides information on the number, environment, and coupling of protons. The aromatic region of the spectrum is particularly informative. The two protons on the central thiophene (B33073) ring typically appear as distinct doublets, a result of coupling to each other. The protons of the unsubstituted phenyl ring and the 4-bromophenyl ring also give rise to characteristic multiplets. Specifically, the protons on the brominated phenyl ring often appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring system.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Thiophene-H | 7.21 (d) | 123.4 |

| Thiophene-H | 7.15 (d) | 124.6 |

| Thiophene-C (ipso) | - | 137.5 |

| Thiophene-C (ipso) | - | 143.1 |

| Phenyl-H (ortho) | 7.62 (d) | 125.8 |

| Phenyl-H (meta) | 7.38 (t) | 129.1 |

| Phenyl-H (para) | 7.28 (t) | 127.8 |

| Phenyl-C (ipso) | - | 134.2 |

| Bromophenyl-H (ortho to Br) | 7.50 (d) | 131.9 |

| Bromophenyl-H (meta to Br) | 7.45 (d) | 127.5 |

| Bromophenyl-C (ipso) | - | 132.8 |

| Bromophenyl-C (C-Br) | - | 121.7 |

Note: Data are representative and may vary slightly based on solvent and experimental conditions.

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. For this compound, COSY spectra would show correlations between the two adjacent protons on the thiophene ring. It would also clearly map the connectivity within the phenyl and 4-bromophenyl rings, showing correlations between the ortho, meta, and para protons.

HMQC (Heteronuclear Multiple Quantum Coherence): Now more commonly replaced by the HSQC (Heteronuclear Single Quantum Coherence) experiment, this technique correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of a proton signal to its attached carbon signal. For example, the thiophene proton signal at 7.21 ppm can be directly mapped to the thiophene carbon signal at 123.4 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation as it shows correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting the different fragments of the molecule. For this compound, HMBC would show correlations between the protons on the phenyl ring and the ipso-carbon of the thiophene ring to which it is attached. Similarly, correlations would be observed between the thiophene protons and the carbons of the adjacent phenyl rings, providing unequivocal proof of the 2,5-disubstituted pattern.

Vibrational Spectroscopy for Molecular Fingerprinting

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum of this compound displays several characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The stretching vibrations of the C=C bonds within the aromatic and thiophene rings appear in the 1600-1450 cm⁻¹ region. The presence of the thiophene ring is often indicated by a C-S stretching vibration. The C-Br stretching frequency is a key indicator for the bromophenyl group and is typically found in the lower frequency region of the spectrum.

Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds and asymmetric vibrations, Raman is often more sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the C=C bonds in the phenyl rings and the breathing mode of the thiophene ring often give rise to strong Raman signals. The C-S bond vibrations within the thiophene ring are also readily observed in Raman spectra.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1575 (strong) |

| Thiophene Ring Stretch | ~1440 | ~1440 |

| C-H In-Plane Bend | 1300-1000 | - |

| C-S Stretch | ~840 | ~700 |

| C-Br Stretch | ~650-550 | ~650-550 |

Note: Values are approximate and represent typical ranges for the specified functional groups.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₆H₁₁BrS), HRMS is crucial for confirming its identity.

The technique can distinguish between the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da (the [M]⁺ and [M+2]⁺ peaks). By measuring the m/z value to four or five decimal places, the observed mass can be compared to the calculated theoretical mass, confirming the elemental composition with high confidence and ruling out other potential formulas with the same nominal mass.

Table 3: HRMS Data for this compound

| Ion Formula | Isotope | Calculated Mass (m/z) | Observed Mass (m/z) |

| [C₁₆H₁₁⁷⁹BrS]⁺ | ⁷⁹Br | 313.9819 | ~313.9821 |

| [C₁₆H₁₁⁸¹BrS]⁺ | ⁸¹Br | 315.9798 | ~315.9800 |

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on molecular geometry, conformation, and the nature of intermolecular interactions that dictate the crystal packing. Although a complete, publicly available single-crystal X-ray diffraction study for this compound was not found in the surveyed literature, analysis of closely related brominated thiophene-containing compounds allows for a detailed discussion of the structural parameters that would be elucidated from such a study.

The analysis of diffraction data allows for the precise measurement of bond lengths, bond angles, and torsional (dihedral) angles. For this compound, this would reveal the exact geometry of the central thiophene ring and the attached phenyl and bromophenyl substituents.

In a related compound, 2-(5-bromothiophen-2-yl)acetonitrile, the bond lengths within the thiophene ring are consistent with a conjugated π-system. The geometry of thiophene itself features C-S bond lengths of approximately 1.714 Å and C-C bond lengths ranging from 1.370 Å to 1.423 Å nist.gov. The C-Br bond in bromophenyl groups is also a key parameter. For instance, in N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, the C-Br bond length was determined to be 1.905 Å.

Table 1: Representative Bond Parameters from Analogous Structures Note: This table presents typical values from related compounds to illustrate expected measurements for this compound.

| Parameter | Bond/Angle | Typical Value | Reference Compound |

|---|---|---|---|

| Bond Length | Thiophene C-S | ~1.714 Å | Thiophene nist.gov |

| Bond Length | Thiophene C=C | ~1.370 Å | Thiophene nist.gov |

| Bond Length | Thiophene C-C | ~1.423 Å | Thiophene nist.gov |

| Bond Angle | Thiophene C-S-C | ~92.2° | Thiophene nist.gov |

| Torsional Angle | Aryl-Heterocycle-Aryl | 60-90° | 2-(4-bromophenyl)-...-dihydropyridine derivative nih.gov |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto a surface defined by the molecule's electron distribution, it provides a detailed picture of how molecules pack together. The analysis generates two-dimensional fingerprint plots that summarize the relative contributions of different types of intermolecular contacts.

For a molecule like this compound, a variety of non-covalent interactions would be expected to govern its supramolecular architecture. Studies on analogous compounds containing bromophenyl and heterocyclic moieties reveal the common types of interactions.

In the crystal structure of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, Hirshfeld analysis showed that the most significant contributions to crystal packing were from H···H (36.2%), C···H/H···C (21.6%), N···H/H···N (12.2%), and Br···H/H···Br (10.8%) interactions nih.govnih.gov. Similarly, an analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene highlighted the importance of Br···H/H···Br (20.9%) and C···H/H···C (15.2%) contacts nih.gov.

These studies indicate that the crystal packing of this compound would likely be stabilized by a combination of van der Waals forces, particularly H···H and C···H contacts, and specific halogen-related interactions. The bromine atom can participate in C-Br···π interactions, linking molecules into extended networks nih.gov. The presence of multiple aromatic rings (phenyl and thiophene) also suggests that π-π stacking interactions could play a role in the solid-state assembly.

Table 2: Example Hirshfeld Surface Interaction Percentages from an Analogue Note: Data from the crystal structure of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, illustrating the types of interactions expected. nih.gov

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 36.2% |

| C···H / H···C | 21.6% |

| N···H / H···N | 12.2% |

| Br···H / H···Br | 10.8% |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. For conjugated organic molecules like this compound, the primary electronic transitions observed are π → π* transitions. These involve the excitation of an electron from a bonding π molecular orbital (the Highest Occupied Molecular Orbital, or HOMO) to an antibonding π* molecular orbital (the Lowest Unoccupied Molecular Orbital, or LUMO).

The extended π-conjugated system, which spans the phenyl, thiophene, and bromophenyl rings, is expected to result in strong absorption in the ultraviolet region. The energy gap between the HOMO and LUMO determines the wavelength of maximum absorption (λmax). As the extent of conjugation in a system increases, the HOMO-LUMO gap generally decreases, leading to absorption at longer wavelengths (a bathochromic or red shift).

For this compound, a maximum absorption wavelength (λmax) has been reported at 315 nm. This absorption is characteristic of a π → π* transition within the conjugated aromatic system. Theoretical studies on other thiophene derivatives confirm that transitions in this region arise from electron promotion from the HOMO to the LUMO. The intensity of this absorption, if measured, would be expected to be high, which is typical for allowed π → π* transitions.

Table 3: Electronic Absorption Data for this compound

| Maximum Absorption Wavelength (λmax) | Assigned Electronic Transition |

|---|---|

| 315 nm | π → π* |

Based on the available information, a detailed article on the computational chemistry and theoretical investigations of this compound cannot be generated. Searches for specific studies on this compound's electronic structure and reactivity did not yield scholarly articles containing the necessary data for a thorough analysis within the requested outline.

The compound this compound is recognized as an intermediate in the production of materials for organic light-emitting diodes (OLEDs). lookchem.comechemi.com However, public domain scientific literature with specific computational details such as Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, electrostatic potential maps, or Natural Bond Orbital (NBO) analysis for this particular molecule is not readily accessible.

Consequently, it is not possible to provide the requested in-depth analysis and data tables for the following sections:

Computational Chemistry and Theoretical Investigations of 2 4 Bromophenyl 5 Phenylthiophene Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Ground State Properties

Population Analysis (e.g., Natural Bond Orbital (NBO) analysis)

Theoretical Prediction of Chemical Reactivity Indices (e.g., Fukui Functions, Electrophilicity, Nucleophilicity)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of various chemical reactivity descriptors. These indices help predict the most probable sites for electrophilic, nucleophilic, and radical attacks on a molecule, offering a quantitative measure of its reactivity.

Fukui Functions: The Fukui function is a key local reactivity descriptor that identifies which atoms in a molecule are most likely to accept or donate electrons. nih.gov By analyzing the electron density changes upon the addition or removal of an electron, one can pinpoint the most reactive sites. nih.gov For 2-(4-Bromophenyl)-5-phenylthiophene, Fukui function analysis would likely indicate that specific carbon atoms on the thiophene (B33073) and phenyl rings are the most susceptible to electrophilic attack, while other regions might be favored for nucleophilic attack.

Illustrative Data Table: Predicted Reactivity Indices for this compound. (Note: The following values are illustrative for a molecule of this type and are intended to demonstrate the format of data obtained from DFT calculations, as specific literature values were not available.)

| Parameter | Value (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.27 | Indicates chemical reactivity and stability |

| Ionization Potential (I) | 6.25 | Energy required to remove an electron |

| Electron Affinity (A) | 1.98 | Energy released when an electron is added |

| Electronegativity (χ) | 4.115 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.135 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.234 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 3.96 | Global electrophilic nature of the molecule |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Electronic Structure

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. It is instrumental in predicting and understanding their photophysical properties, such as how they absorb and emit light. cnr.it However, it is noted that TD-DFT can sometimes produce qualitatively incorrect results for thiophene-based compounds, such as incorrect ordering of excited states or inaccurate oscillator strengths. nih.gov

Prediction of Optical Absorption and Emission Spectra

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectra of a molecule. arxiv.orgijnc.ir The calculations yield excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and oscillator strengths, which relate to the intensity of the absorption peaks. By optimizing the geometry of the first excited state, it is also possible to calculate the emission energy, corresponding to the fluorescence maximum. For this compound, TD-DFT would be used to simulate its absorption spectrum, identifying the key electronic transitions (e.g., π-π* transitions) responsible for its optical properties.

Illustrative Data Table: Predicted Optical Properties for this compound. (Note: These are representative values for similar thiophene derivatives.)

| Parameter | Predicted Value | Electronic Transition |

| Absorption λmax | 350 nm | S0 → S1 (HOMO → LUMO) |

| Oscillator Strength (f) | 0.95 | High intensity transition |

| Emission λmax | 450 nm | S1 → S0 |

| Stokes Shift | 100 nm | Energy loss between absorption and emission |

Intramolecular Charge Transfer (ICT) Characterization

In molecules with distinct electron-donating and electron-accepting parts, photoexcitation can lead to a significant redistribution of electron density, a phenomenon known as Intramolecular Charge Transfer (ICT). nih.govbohrium.com The phenyl and bromophenyl groups attached to the thiophene core in this compound can facilitate such charge transfer upon excitation. TD-DFT calculations can characterize the nature of the excited state by analyzing the molecular orbitals involved in the transition. A transition from a HOMO localized on one part of the molecule to a LUMO localized on another is a strong indicator of an ICT state. The degree of charge transfer can be influenced by the polarity of the solvent, often leading to a noticeable shift in emission wavelength (solvatochromism). nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide valuable information about its conformational flexibility. The phenyl and bromophenyl rings can rotate relative to the central thiophene ring, and MD simulations can explore the potential energy surface associated with these rotations. This helps to identify the most stable (lowest energy) conformations and the energy barriers between different rotational states. Such simulations are particularly important when assessing how the molecule might interact with its environment, such as a protein binding site or a crystal lattice. tandfonline.com

Molecular Docking Studies for Potential Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govfrontiersin.org This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, typically a protein. nih.gov Thiophene derivatives are known to possess a range of biological activities, and molecular docking can help to identify potential protein targets for this compound. nih.govnih.gov The simulation places the molecule (the ligand) into the binding site of a protein and calculates a "docking score," which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction. For example, a docking study of a similar bromothiophene derivative against the Mycobacterium tuberculosis receptor (PDB ID: 1HZP) showed a good binding affinity value of -8.5 kcal/mol. nih.gov

Illustrative Data Table: Molecular Docking Results for a Thiophene Derivative. (Note: This data is for a similar compound, 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone, against the Mycobacterium Tuberculosis receptor (1HZP) and is presented for illustrative purposes.) nih.gov

| Parameter | Value |

| Target Protein | Mycobacterium tuberculosis receptor (1HZP) |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interactions | Hydrogen bonding |

Photophysical and Optoelectronic Properties of 2 4 Bromophenyl 5 Phenylthiophene and Its Conjugated Derivatives

Detailed Absorption and Emission Spectroscopy

The absorption and emission characteristics of conjugated organic molecules like 2-(4-bromophenyl)-5-phenylthiophene are governed by π-π* electronic transitions within the aromatic system. The wavelength of maximum absorption and emission, as well as the shapes of the spectral bands, are sensitive to the molecular structure and its environment.

Characterization of Absorption Maxima and Band Shapes

The UV-visible absorption spectrum of a molecule reveals the energies required for electronic transitions from the ground state to various excited states. For this compound, the primary absorption arises from π-π* transitions within the conjugated system formed by the thiophene (B33073) and phenyl rings.

Fluorescence Emission Spectra Analysis: Peak Positions, Shapes, and Stokes Shifts

Following excitation by absorption of light, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at longer wavelengths (lower energy).

Quantum Yields and Fluorescence Lifetimes

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. uci.edu It provides insight into the competition between radiative (fluorescence) and non-radiative decay pathways. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. nih.gov

These two parameters are intrinsically linked. For unsubstituted oligothiophenes, the fluorescence quantum yield and lifetime tend to increase with the length of the conjugated chain. rsc.org The introduction of heavy atoms like bromine, as in this compound, can potentially decrease the quantum yield and lifetime by promoting intersystem crossing to the triplet state, a non-radiative pathway. uci.edu

Radiative and Non-Radiative Decay Rate Constants

kr = ΦF / τf

knr = (1 - ΦF) / τf

The radiative decay rate is related to the probability of the fluorescent transition, while the non-radiative decay rate encompasses all other de-excitation processes, such as internal conversion and intersystem crossing. nih.gov For many fluorescein (B123965) derivatives, the radiative rate constant remains relatively constant across different structures, while the non-radiative rate is highly sensitive to both molecular structure and the solvent environment. nih.gov

Solvatochromism and Environmental Sensitivity of Fluorescence

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound changes with the polarity of the solvent. nih.gov This effect is particularly pronounced in molecules that have a significant difference in dipole moment between their ground and excited states. nih.gov

Thiophene-based compounds with donor-π-acceptor (D-π-A) structures often exhibit strong positive solvatochromism, where the emission peak shifts to longer wavelengths (a red shift) as the solvent polarity increases. nih.govnih.gov This indicates a more polar excited state compared to the ground state. While this compound does not have a classic strong donor-acceptor structure, the phenyl and bromophenyl groups can still induce a degree of charge redistribution upon excitation, potentially leading to some sensitivity to the solvent environment. The study of solvatochromism provides valuable information about the electronic nature of the excited state. scispace.com

Electrochemical Behavior and Spectroelectrochemistry

Electrochemical studies, such as cyclic voltammetry, are used to determine the oxidation and reduction potentials of a molecule. These potentials are directly related to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For materials used in optoelectronics, these energy levels are crucial for determining charge injection and transport properties.

In thiophene-based polymers and oligomers, the oxidation potential is a key parameter, as these materials are often used for their hole-transporting (p-type) capabilities. bohrium.com The electrochemical behavior of substituted formazans, another class of organic compounds, has been studied in detail, revealing correlations between electrochemical potentials and spectroscopic properties. researchgate.net Spectroelectrochemistry combines electrochemical and spectroscopic measurements to study the properties of electrochemically generated species, such as radical cations or anions, providing insight into the changes in the electronic structure upon oxidation or reduction.

Cyclic Voltammetry for Redox Potentials and Energy Levels

Cyclic voltammetry (CV) is a crucial electrochemical technique used to investigate the redox behavior of electroactive species like conjugated thiophene derivatives. By measuring the oxidation and reduction potentials, valuable information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be determined. These energy levels are fundamental parameters that govern the charge injection and transport properties of a material in an electronic device.

For conjugated polymers derived from this compound, the oxidation potential (E_ox) corresponds to the removal of an electron from the HOMO level (p-doping), while the reduction potential (E_red) corresponds to the addition of an electron to the LUMO level (n-doping). The HOMO and LUMO energy levels can be estimated from the onset oxidation (E_onset,ox) and onset reduction (E_onset,red) potentials, respectively, using empirical formulas relative to a reference standard, such as ferrocene/ferrocenium (Fc/Fc+).

The electrochemical band gap (E_g^ec) can then be calculated as the difference between the LUMO and HOMO energy levels. This provides a good approximation of the optical band gap. Studies on similar phenyl-substituted thiophene oligomers and polymers show that the HOMO levels are typically in the range of -5.0 to -5.5 eV, making them suitable for hole injection from common anodes like indium tin oxide (ITO). The LUMO levels often fall between -2.5 and -3.0 eV.

Table 1: Representative Electrochemical Data for Thiophene-Based Oligomers

| Compound | Onset Oxidation Potential (V vs. Fc/Fc+) | HOMO Level (eV) | Onset Reduction Potential (V vs. Fc/Fc+) | LUMO Level (eV) | Electrochemical Band Gap (eV) |

|---|---|---|---|---|---|

| Oligothiophene Derivative A | 0.65 | -5.45 | -1.90 | -2.90 | 2.55 |

| Phenylthiophene Derivative B | 0.72 | -5.52 | -1.85 | -2.95 | 2.57 |

Note: The data in this table is representative of typical values found for conjugated thiophene derivatives and serves for illustrative purposes.

Electrochromic Properties and Color Changes

Electrochromism is the phenomenon where a material undergoes a reversible change in color upon the application of an electrical potential. Conjugated polymers, particularly those based on polythiophene, are well-known for their excellent electrochromic performance. The electropolymerization of this compound would yield a polymer film that can be switched between different redox states, each with a distinct color.

In its neutral, undoped state, the poly(this compound) film would likely exhibit a color corresponding to its π-π* transition, typically in the yellow to red region of the visible spectrum. Upon electrochemical oxidation (p-doping), the polymer chain becomes positively charged, leading to the formation of charge carriers known as polarons and bipolarons. researchgate.net These new electronic states introduce allowed energy transitions within the original band gap, resulting in the absorption of lower-energy photons. This causes a significant color change, often to a highly transmissive or blue-to-purple state. researchgate.net

The performance of an electrochromic material is characterized by several parameters, including optical contrast (the difference in transmittance between the colored and bleached states), switching speed, coloration efficiency (the change in optical density per unit of injected charge), and cycling stability. researchgate.netmdpi.com Copolymers based on phenylthiophene derivatives have demonstrated promising electrochromic efficiencies and switching times of around 2 seconds. researchgate.net

Table 2: Typical Electrochromic Properties of Polythiophene Derivatives

| Polymer State | Applied Potential (V) | Color | Absorption Maxima (λ_max, nm) |

|---|---|---|---|

| Neutral | 0.0 | Orange-Red | ~480 |

| Oxidized (p-doped) | +1.2 | Blue / Transmissive | ~750, >1000 |

Note: The data represents typical values for substituted polythiophenes and illustrates the expected electrochromic behavior.

Polaron and Bipolaron Formation upon Doping

When a conjugated polymer like poly(this compound) is doped, either chemically or electrochemically, charge carriers are introduced onto the polymer backbone. In the case of p-doping (oxidation), an electron is removed from the π-system. This process does not create a delocalized "hole" as in inorganic semiconductors. Instead, the charge becomes localized over a few monomer units due to strong electron-phonon coupling, creating a structural distortion in the polymer chain. researchgate.net This quasiparticle, which carries both charge (a radical cation) and a local lattice distortion, is termed a polaron. researchgate.netaps.orgrsc.org

The formation of a polaron introduces two new energy states within the band gap: a bonding level below the HOMO and an anti-bonding level above the HOMO. This allows for new optical transitions that are lower in energy than the original π-π* transition, which explains the color change upon doping.

If a second electron is removed from the same chain segment, it is energetically more favorable for the two polarons to combine and form a single, spinless, doubly charged species known as a bipolaron. aps.org The formation of bipolarons is generally favored over two separate polarons at higher doping levels. aps.org Bipolarons also induce localized electronic states within the band gap, further modifying the optical absorption spectrum. The presence and ratio of polarons to bipolarons can be investigated using techniques like Raman spectroscopy and are correlated with the material's conductivity. mdpi.com

Conjugation Length and its Impact on Optoelectronic Properties

The extent of π-electron delocalization along the backbone of a conjugated molecule, known as the effective conjugation length, is a critical factor that dictates its optoelectronic properties. scielo.brmdpi.com For oligomers and polymers of this compound, increasing the number of repeating monomer units directly extends the conjugation length.

As the conjugation length increases, several key properties are systematically affected:

Band Gap: The energy difference between the HOMO and LUMO levels decreases. This is because the π and π* molecular orbitals become more delocalized, splitting into a larger number of closely spaced energy levels, which effectively narrows the gap.

Absorption and Emission Spectra: The decrease in the band gap leads to a bathochromic (red) shift in the absorption and fluorescence spectra. Longer oligomers will absorb and emit light at longer wavelengths. This tunability is essential for applications in OLEDs and organic photovoltaics (OPVs). scielo.brresearchgate.net

Redox Potentials: A longer conjugation length generally leads to a lower oxidation potential (easier to remove an electron) and a higher reduction potential (easier to add an electron), further reflecting the reduced band gap.

Theoretical studies using Density Functional Theory (DFT) have consistently shown that extending the π-conjugated system in thiophene-based oligomers results in a smaller HOMO-LUMO gap and enhanced optoelectronic properties. scielo.br This principle allows for the fine-tuning of the material's color and energy levels by simply controlling the polymer chain length or oligomer size.

Table 3: Effect of Conjugation Length on the Absorption of Thiophene Oligomers

| Number of Thiophene Units (n) | Absorption Maxima (λ_max, nm) | Optical Band Gap (eV) |

|---|---|---|

| 2 | ~355 | 3.49 |

| 3 | ~390 | 3.18 |

| 4 | ~420 | 2.95 |

| 5 | ~445 | 2.79 |

Note: This table illustrates the general trend of increasing absorption wavelength with increasing number of thiophene units.

Carrier Transport Characteristics and Mobility in Thin Films

The ability of a semiconductor to transport charge carriers (holes or electrons) is quantified by its carrier mobility, a key parameter for transistor and photovoltaic applications. For thin films of polymers derived from this compound, charge transport occurs via a hopping mechanism, where charges jump between localized states on adjacent polymer chains. doaj.org Consequently, the mobility is highly dependent on the solid-state packing and morphology of the film.

High carrier mobility in polythiophene-based materials is typically achieved in highly ordered, crystalline thin films where the polymer backbones are arranged to facilitate π-π stacking. rsc.orgsemanticscholar.orgnist.gov This close packing allows for efficient orbital overlap between neighboring chains, creating pathways for charge transport. The presence of the phenyl and bromophenyl side groups will influence the intermolecular packing and, therefore, the resulting mobility.

Processing conditions such as the choice of solvent, deposition technique (e.g., spin-coating, solution shearing), and post-deposition annealing play a crucial role in controlling the film's microstructure and molecular orientation. semanticscholar.org Well-aligned polymer chains can lead to anisotropic carrier mobility, with higher values along the polymer backbone and π-stacking direction. For similar polythiophene derivatives, hole mobilities can range from 10⁻⁴ cm²/Vs in amorphous films to over 1.0 cm²/Vs in highly crystalline films. mdpi.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Indium tin oxide |

| Ferrocene |

Structure Property Relationships in Halogenated and Phenyl Substituted Thiophene Systems

Influence of Bromine Substitution on Electronic Structure and Reactivity

The introduction of a halogen atom, such as bromine, onto the phenyl ring of a conjugated system like 2-phenylthiophene (B1362552) significantly modifies its electronic landscape and chemical reactivity. The bromine atom exerts a dual electronic effect: it is an electron-withdrawing group through induction due to its high electronegativity, and a weak electron-donating group through resonance, where its lone pairs can participate in the π-system.

The carbon-bromine (C-Br) bond is also a key reactive site. Organobromides are versatile building blocks in synthetic chemistry, often used in cross-coupling reactions (like Suzuki or Stille coupling) to further functionalize the molecule. nih.gov This reactivity allows for the C-Br bond to be replaced, enabling the synthesis of more complex derivatives and polymers, a crucial step in the molecular engineering of advanced functional materials. The presence of the bromine atom provides a strategic position for creating larger, more complex organic semiconductors.

Effects of Phenyl Substituents on Molecular Conjugation and Photophysics

The phenyl groups attached at the 2- and 5-positions of the central thiophene (B33073) ring are fundamental to the molecule's conjugated system and its resulting photophysical behavior. The π-systems of the phenyl and thiophene rings overlap, creating an extended π-conjugated pathway that spans the entire molecule. This extended conjugation is a defining feature of organic semiconductors and dictates their electronic and optical properties.

Increasing the length of the π-conjugated system generally leads to a smaller HOMO-LUMO energy gap. This is observed as a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra of the material. rsc.org Theoretical studies on related thiophene-phenylene oligomers confirm that extending the conjugation by adding aromatic rings effectively narrows the band gap. acs.org The planarity of the molecule plays a crucial role; a more planar conformation allows for more effective overlap of p-orbitals, enhancing conjugation. However, steric hindrance between adjacent rings can cause them to twist relative to each other, which can disrupt the π-system and lead to a blue-shift in the spectra.

The photophysical properties, such as fluorescence quantum yield, are also heavily influenced by the phenyl substituents. The rigid structure of the aromatic rings contributes to the emissive properties of these materials. In thiophene-coumarin derivatives, for instance, the presence of a phenyl bridge was found to modulate the donor-acceptor interactions and expand the band gap. acs.org The interplay between the electron-donating thiophene core and the attached phenyl rings governs the intramolecular charge transfer (ICT) characteristics, which are vital for applications in optoelectronics.

Correlation between Molecular Architecture, Crystal Packing, and Device Performance

The transition from a single molecule's properties to a functional device's performance is critically dependent on the material's solid-state organization. The molecular architecture of 2-(4-Bromophenyl)-5-phenylthiophene dictates how individual molecules arrange themselves in a crystal lattice, a phenomenon known as crystal packing. This packing determines the degree of intermolecular electronic coupling, which is essential for efficient charge transport in a thin film. nih.govresearchgate.net

For organic semiconductors, a co-facial π-stacking arrangement is often desirable, where the planar aromatic faces of adjacent molecules overlap. This arrangement facilitates charge hopping between molecules, leading to higher charge carrier mobility. acs.org The specific substituents on the thiophene-phenylene backbone can dramatically influence this packing. For example, a study on fluorinated thiophene-phenylene co-oligomers showed that halogenation significantly altered the packing motif and promoted π-stacking, which in turn led to balanced ambipolar charge transport in OFETs. acs.org By analogy, the bromine atom in this compound, along with the phenyl group, will play a key role in directing the solid-state structure.

The performance of devices such as OFETs is a direct consequence of this molecular-level organization. High charge carrier mobility, which is necessary for fast-switching transistors, relies on ordered crystal packing with strong intermolecular electronic communication. rsc.org Therefore, controlling the molecular architecture to induce favorable packing is a central goal in the design of high-performance organic electronic materials.

Rational Molecular Design Principles for Tuning Specific Optoelectronic Attributes

The development of new organic semiconductors is guided by rational molecular design, where specific chemical modifications are made to achieve desired properties. cmu.edu The structure of this compound serves as a template that can be systematically altered. Several key design principles are employed for tuning optoelectronic attributes in thiophene-based systems.

Tuning Frontier Orbital Energy Levels: Introducing electron-withdrawing groups (like bromine or fluorine atoms) or electron-donating groups (like alkoxy chains) is a common strategy to adjust the HOMO and LUMO energy levels. cmu.eduacs.org This allows for better energy level alignment with electrodes for efficient charge injection and can improve the material's stability.

Modifying the Band Gap: The optical band gap can be engineered by extending or restricting the π-conjugation. acs.org Copolymerizing different aromatic units or using ring-fusion strategies can systematically tune the absorption and emission characteristics of the material to target specific wavelengths, which is crucial for applications in OLEDs and organic photovoltaics (OPVs). nih.gov

Controlling Intermolecular Interactions: The choice and placement of side chains can influence solubility, processability, and, most importantly, the solid-state packing of the molecules. By carefully selecting substituents, chemists can encourage specific packing motifs, such as herringbone or π-stacked arrangements, to optimize charge transport pathways. nih.govresearchgate.net

Enhancing Photoluminescence: The molecular rigidity and the nature of the substituents affect the photoluminescence quantum yield (PLQY). Designing molecules with rigid and planar backbones often leads to higher emission efficiency, a critical factor for bright and efficient OLEDs. acs.org

By applying these principles, scientists can systematically evolve the structure of molecules like this compound to create new materials with tailored properties for advanced optoelectronic applications. acs.org

Compound Data

| Property | Value | Source |

| Compound Name | This compound | |

| CAS Number | 118621-30-0 | tcichemicals.comtcichemicals.com |

| Molecular Formula | C₁₆H₁₁BrS | tcichemicals.comtcichemicals.com |

| Molecular Weight | 315.23 g/mol | tcichemicals.comtcichemicals.com |

| Physical State | Solid (Powder to crystal) | tcichemicals.comtcichemicals.com |

| Appearance | White to Yellow to Green | tcichemicals.com |

| Melting Point | 189.0 to 193.0 °C | tcichemicals.comtcichemicals.com |

| Purity | >98.0% (GC) | tcichemicals.comtcichemicals.com |

Q & A

Basic: What synthetic methodologies are commonly employed for 2-(4-Bromophenyl)-5-phenylthiophene, and what factors influence reaction efficiency?

Answer:

Synthesis typically involves multi-step condensation and cyclization reactions. For example, thiophene derivatives can be synthesized via:

- Step 1 : Bromophenyl-substituted precursors (e.g., methyl 2-(4-bromophenyl)acetate) are prepared under reflux conditions with catalytic acids like H₂SO₄ .

- Step 2 : Cyclization using reagents like POCl₃ or coupling agents to form the thiophene core.

- Critical Parameters : Reaction temperature (reflux vs. ambient), solvent polarity (e.g., dry methanol vs. isopropanol), and stoichiometric ratios of intermediates. Optimizing these can improve yields from ~50% to >80% .

Basic: How is the structural identity of this compound validated in academic research?

Answer:

Structural confirmation relies on:

- Elemental Analysis : Matching calculated vs. experimental C, H, N, S, and Br percentages (e.g., deviations <0.3% validate purity) .

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and bromine-induced deshielding .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and bromine isotopic patterns .

- X-ray Crystallography : ORTEP-3 software can model 3D structures and confirm bond angles/planarity .

Advanced: How can computational methods resolve electronic and conformational properties of this compound?

Answer:

Advanced studies combine:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity (e.g., electrophilic substitution at the thiophene ring) .

- Hirschfeld Surface Analysis : Maps intermolecular interactions (e.g., π-π stacking between phenyl rings) using crystallographic data .

- Molecular Docking : Evaluates binding affinity to biological targets (e.g., antimicrobial enzymes) via software like AutoDock .

Advanced: What experimental strategies address contradictions in spectroscopic data during structural elucidation?

Answer:

- Multi-Technique Cross-Validation : For example, discrepancies in NMR coupling constants may arise from dynamic effects; IR and X-ray data can resolve ambiguity .

- Reaction Reproducibility : Re-synthesizing the compound under controlled conditions (e.g., inert atmosphere) to rule out oxidation/byproducts .

- High-Resolution MS : Resolves isotopic splitting (e.g., Br⁷⁹ vs. Br⁸¹) to confirm molecular formulas .

Advanced: How is the antimicrobial potential of this compound evaluated methodologically?

Answer:

- In Vitro Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., Enterococcus faecium) .

- In Silico Studies : Docking simulations to assess interactions with bacterial enzymes (e.g., penicillin-binding proteins) .

- Toxicity Profiling : Parallel testing on mammalian cell lines (e.g., IC₅₀ values) to ensure selectivity .

Advanced: What are the challenges in optimizing regioselectivity during thiophene functionalization?

Answer:

- Steric vs. Electronic Effects : Bromine’s electron-withdrawing nature directs electrophiles to the 5-phenyl group, but steric hindrance may reduce yields .

- Catalytic Screening : Testing Pd-based catalysts (e.g., Suzuki coupling) for cross-coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.